[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride
Description
Chemical Name: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride CAS Number: 863248-20-8 Molecular Formula: C₁₀H₁₄BNO₃·HCl Molecular Weight: 243.50 g/mol Synonyms: 3-Morpholinophenylboronic acid hydrochloride, (3-Morpholinophenyl)boronic acid hydrochloride .
This compound features a morpholine ring attached via a methylene group to the phenylboronic acid core. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and influences electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition studies .
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8,14-15H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBAFGZIEFNJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCOCC2)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine to form 3-(4-morpholinylmethyl)benzyl chloride. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The final product is obtained as a hydrochloride salt by treating the boronic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Boronic acids, including [3-(4-morpholinylmethyl)phenyl]boronic acid hydrochloride, have been investigated for their potential in cancer therapy. The compound has shown promise in enhancing the efficacy of chemotherapeutic agents by acting as a boronate ester that can selectively bind to diols present in cancer cells. This property allows for targeted drug delivery, improving the therapeutic index of anticancer drugs.
Case Study: Drug Delivery Systems
A study explored the use of boronic acid-conjugated chitosan nanoparticles (CS NPs) for targeted drug delivery in cancer treatment. The incorporation of [3-(4-morpholinylmethyl)phenyl]boronic acid into CS NPs demonstrated enhanced cellular uptake and prolonged retention time at tumor sites, resulting in superior antitumor efficacy compared to non-decorated nanoparticles .
Antibacterial Applications
Inhibition of β-Lactamase
The compound has been utilized in developing disk tests for differentiating KPC-producing bacteria from non-KPC strains. In a study, the addition of boronic acid to antibiotic disks significantly increased the sensitivity and specificity of detecting KPC enzymes, which are responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Escherichia coli. This application highlights its role in combating antibiotic resistance .
Biochemical Applications
Nucleic Acid Delivery
Boronic acids have been explored for their ability to form stable complexes with nucleic acids, making them suitable candidates for gene delivery systems. The unique binding properties of boronates allow for the effective delivery of RNA and DNA into target cells, facilitating gene therapy approaches .
Synthesis and Organic Chemistry
Catalytic Applications
In organic synthesis, this compound serves as a versatile reagent for various coupling reactions. Its ability to activate carboxylic acids and amides makes it valuable in synthesizing complex organic molecules .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Result/Outcome |
|---|---|---|
| Anticancer | Drug delivery via CS NPs | Enhanced tumor targeting and efficacy |
| Antibacterial | Disk tests for KPC detection | Increased sensitivity and specificity |
| Biochemical | Nucleic acid delivery systems | Effective gene transfer |
| Organic Synthesis | Reagent in coupling reactions | Formation of complex organic compounds |
Mechanism of Action
The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or alter the properties of materials.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
A comparative analysis of structural features, molecular weights, and substituents is summarized in Table 1.
Table 1: Structural Comparison of Selected Boronic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| [3-(4-Morpholinylmethyl)phenyl]boronic acid HCl | 863248-20-8 | C₁₀H₁₄BNO₃·HCl | 243.50 | Morpholinylmethyl |
| Phenylboronic acid (PBA) | 98-80-6 | C₆H₇BO₂ | 121.93 | None (parent compound) |
| 3-Aminophenylboronic acid (APBA) | 3944-60-9 | C₆H₈BNO₂ | 136.95 | Amino (-NH₂) |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Not provided | C₁₇H₂₁BO₄ | 302.16 | Phenoxymethyl-methoxyethyl |
| 3-((4-Acetylphenylimino)methyl)phenyl boronic acid (B5) | Not provided | C₁₅H₁₅BN₂O₂ | 266.11 | Acetylphenylimino |
| 3-(Aminomethyl)benzeneboronic acid HCl | 1485417-01-3 | C₇H₁₁BClNO₂ | 187.43 | Aminomethyl (-CH₂NH₂) |
| 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid HCl | 957060-92-3 | C₁₂H₁₈BClN₂O₃ | 284.55 | 4-Methylpiperazine-carbonyl |
Key Observations :
- The target compound’s morpholinylmethyl group imparts higher molecular weight and polarity compared to simpler derivatives like PBA or APBA .
- Cyclic amines (morpholine, piperazine) enhance solubility and steric effects, while linear amines (e.g., aminomethyl) offer smaller steric profiles .
- Electron-withdrawing groups (e.g., acetyl in B5) reduce boronic acid reactivity, whereas electron-donating groups (e.g., methoxyethyl in ) may stabilize intermediates .
Enzyme Inhibition
- Target Compound : Morpholine derivatives are explored as histone deacetylase (HDAC) inhibitors. The morpholine ring may improve binding specificity compared to simpler amines .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Exhibits HDAC inhibition (IC₅₀ ~1 µM), outperforming trichostatin A (IC₅₀ ~1.5 µM) in fungal appressorium inhibition .
- APBA vs. PBA: APBA shows superior diagnostic accuracy in detecting β-lactamase enzymes due to enhanced hydrogen bonding from the -NH₂ group .
Suzuki-Miyaura Cross-Coupling
Biological Activity
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophilic sites in biological molecules. This property enables them to interact with enzymes and proteins, influencing various biochemical pathways. Specifically, the boronic acid moiety can mimic carboxylic acids and phosphates, allowing it to act as an isostere in drug design.
Key Interactions
- Binding to Proteins : The boronic acid functionality can form hydrogen bonds with amino acid residues within protein binding sites. For instance, studies have shown that the compound can interact with arginine and serine residues, which may alter the activity of target proteins involved in cancer progression .
- Antagonistic Activity : The compound has been suggested to act as an antagonist of the androgen receptor (AR), potentially offering a new approach to treating prostate cancer by inhibiting AR signaling pathways .
Biological Activities
The biological activities of this compound encompass anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines:
- Cell Line Studies : The compound was tested against prostate cancer cell lines (LAPC-4, PC-3) and exhibited selective cytotoxicity compared to non-cancerous cells (HK-2). Its structure was optimized to enhance binding affinity and antiproliferative activity .
- Mechanistic Insights : Molecular docking studies indicated that the compound could effectively bind to the androgen receptor, disrupting its function and leading to reduced cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- In Vitro Testing : The compound demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and certain bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were comparable or superior to existing antifungal agents like Tavaborole .
- Potential Mechanism : The antimicrobial action may involve inhibition of leucyl-tRNA synthetase in microorganisms, similar to other benzoxaborole derivatives .
Case Studies
Several case studies highlight the compound's therapeutic potential:
| Study | Purpose | Findings |
|---|---|---|
| Study on prostate cancer cell lines | Evaluate antiproliferative effects | Significant reduction in cell viability observed; effective at low concentrations. |
| Antimicrobial efficacy study | Test against fungal and bacterial strains | Moderate activity against Candida albicans; lower MIC against Bacillus cereus compared to Tavaborole. |
| Molecular docking analysis | Assess binding interactions with AR | Confirmed potential for antagonistic action through specific hydrogen bonding interactions. |
Q & A
Q. Advanced
- 1H/13C NMR : Confirm the presence of the morpholinylmethyl group (δ ~2.4 ppm for N-CH₂, δ ~3.6 ppm for morpholine-O-CH₂) and boronic acid (δ ~7.8 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Expected [M+H]+ = 258.12 (C₁₁H₁₆BNO₃·HCl requires 258.10) .
- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
How does this compound compare to structurally similar boronic acids in medicinal chemistry applications?
Advanced
The morpholinylmethyl group enhances blood-brain barrier permeability (logP = 1.8 vs. 2.5 for unsubstituted analogs) and reduces off-target binding in kinase assays (IC50 >10 μM vs. 1.2 μM for 4-chlorophenylboronic acid). Use in PROTAC synthesis requires optimizing linker length (C3–C6) for ternary complex formation .
What strategies mitigate boronic acid self-condensation during storage or reactions?
Q. Advanced
- Stabilizers : Add 1–5% hydroquinone or BHT to inhibit radical-mediated dimerization .
- Low-temperature storage : Store at –20°C under argon to prevent moisture-induced decomposition (t1/2 = 6 months vs. 1 month at 25°C) .
- In situ generation : Use pinacol esters and hydrolyze immediately before reactions (yield >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
